Cabergoline-d5: A Technical Guide to its Certificate of Analysis
Cabergoline-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key components of a Certificate of Analysis (CoA) for Cabergoline-d5, a deuterated analog of Cabergoline. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled compound.
Quantitative Data Summary
The following tables summarize typical quantitative data found on a Certificate of Analysis for Cabergoline-d5. These values are representative and may vary between different batches and suppliers.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | Cabergoline-d5 |
| CAS Number | 1426173-20-7[1][2] |
| Molecular Formula | C₂₆H₃₂D₅N₅O₂[2] |
| Molecular Weight | 456.64 g/mol [2] |
| Appearance | Off-White to Pale Yellow Solid[3] |
| Solubility | Freely soluble in alcohol (96%); slightly soluble in 0.1 M hydrochloric acid; very slightly soluble in hexane; practically insoluble in water. |
Table 2: Purity and Impurity Profile
| Test | Method | Acceptance Criteria |
| Assay (on anhydrous and solvent-free basis) | HPLC | 98.0% - 102.0%[4] |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium incorporation |
| Related Compound A | HPLC | ≤ 0.3%[4] |
| Related Compound B | HPLC | ≤ 0.1%[4] |
| Related Compound D | HPLC | ≤ 0.1%[4] |
| Any Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 1.0% |
| Water Content | Karl Fischer Titration | Crystalline Form: ≤ 0.5%Amorphous Form: ≤ 1.5%[4] |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
This method is used to determine the purity of Cabergoline-d5 and to quantify any related substances.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18, 4.0-mm × 25-cm; 10 µm packing (L1)[4].
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Mobile Phase: A mixture of Acetonitrile and Buffer (a 4:21 ratio is a common starting point)[4]. The buffer can be ammonium acetate or a phosphate buffer, with the pH adjusted as needed for optimal separation.
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Flow Rate: 1.3 mL/min[4].
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Detection: UV at 280 nm[4].
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Injection Volume: 100 µL[4].
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Procedure: A solution of the Cabergoline-d5 sample is prepared in the mobile phase. A standard solution of known concentration is also prepared. The samples are injected into the HPLC system, and the peak areas are recorded. The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are identified by their relative retention times and quantified based on their peak area relative to the main Cabergoline-d5 peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This method is employed to confirm the identity and determine the isotopic enrichment of Cabergoline-d5.
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Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
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Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate)[5].
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Mass Spectrometry: The instrument is operated in positive ion mode with multiple reaction monitoring (MRM)[5]. The precursor to product ion transitions for both Cabergoline and Cabergoline-d5 are monitored. For Cabergoline, a common transition is m/z 452.3 → 381.2[5]. For Cabergoline-d5, the expected precursor ion would be m/z 457.3.
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Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum is analyzed to determine the relative abundance of the deuterated and non-deuterated forms of Cabergoline, allowing for the calculation of isotopic purity.
Karl Fischer Titration for Water Content
This is a standard method for determining the water content in a substance.
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Instrumentation: A Karl Fischer titrator.
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Procedure: A known amount of the Cabergoline-d5 sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.
Visualizations
Cabergoline-d5 Analytical Workflow
Caption: Workflow for the analytical testing of Cabergoline-d5.
Cabergoline Mechanism of Action Signaling Pathway
Caption: Signaling pathway of Cabergoline's inhibitory effect on prolactin secretion.[6][7][8][9][10]
References
- 1. Cabergoline-d5 | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uspnf.com [uspnf.com]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 9. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mims.com [mims.com]
